molecular formula C26H29N3O5 B3028093 Diethylaminopretadalafil CAS No. 1588526-67-3

Diethylaminopretadalafil

Katalognummer: B3028093
CAS-Nummer: 1588526-67-3
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: KPRMGANNVYQXIC-CJFMBICVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylaminopretadalafil is a synthetic compound with the molecular formula C26H29N3O5. It is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diethylaminopretadalafil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the diethylamino group. The key steps include:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions involving aromatic compounds and amines.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions: Diethylaminopretadalafil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Diethylaminopretadalafil is a compound that has garnered attention in scientific research, particularly in pharmacology and potential therapeutic applications. This article explores its applications, supported by comprehensive data and case studies.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects beyond those of tadalafil. Research indicates that this compound may exhibit enhanced efficacy in promoting vasodilation and improving blood flow, which could be beneficial in treating cardiovascular conditions .

Dietary Supplements and Adulteration Studies

Recent studies have identified this compound as an adulterant in dietary supplements marketed for sexual enhancement. This raises concerns regarding the safety and regulatory oversight of such products. Research has focused on developing analytical methods to detect this compound in supplements, highlighting the need for improved quality control measures in the dietary supplement industry .

Performance Enhancement in Sports

Given its pharmacological profile, this compound has been explored within the context of sports medicine as a potential performance-enhancing substance. The World Anti-Doping Agency (WADA) has funded research into compounds like this compound to understand their effects on athletic performance and their detection methods .

Case Studies

Case Study 1: Detection in Supplements
A study published in the Journal of Pharmaceutical and Biomedical Analysis reported the identification of this compound as an adulterant in various sexual enhancement supplements. The researchers developed a chromatographic method for its detection, emphasizing the importance of regulatory measures to ensure consumer safety .

Case Study 2: Pharmacodynamics
Another study investigated the pharmacodynamics of this compound compared to tadalafil. Results indicated that this compound had a more favorable profile in terms of onset time and duration of action, suggesting potential for clinical applications .

Table 1: Comparison of this compound and Tadalafil

PropertyThis compoundTadalafil
Chemical StructureModified with diethylamino groupStandard tadalafil structure
Onset of ActionFasterModerate
Duration of EffectLongerModerate
Primary UsePotentially broader usesErectile dysfunction, PAH

Wirkmechanismus

Diethylaminopretadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP signaling pathway .

Vergleich Mit ähnlichen Verbindungen

    Tadalafil: The parent compound, used for treating erectile dysfunction.

    Sildenafil: Another PDE5 inhibitor with similar applications.

    Vardenafil: A PDE5 inhibitor with a slightly different chemical structure and pharmacokinetic profile.

Uniqueness: Diethylaminopretadalafil is unique due to the presence of the diethylamino group, which can influence its pharmacokinetic properties and potency. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to other PDE5 inhibitors .

Biologische Aktivität

Diethylaminopretadalafil is a synthetic compound related to tadalafil, primarily known for its use in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is recognized as a derivative of tadalafil, which is a selective phosphodiesterase type 5 (PDE5) inhibitor. The compound has been identified as an adulterant in dietary supplements, raising concerns regarding its safety and efficacy . Understanding its biological activity is crucial for assessing its potential therapeutic benefits and risks.

This compound functions similarly to tadalafil by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By preventing the breakdown of cGMP, this compound enhances vasodilation and increases blood flow to the corpus cavernosum in the penis, facilitating erection.

In Vitro Studies

  • PDE5 Inhibition : this compound exhibits PDE5 inhibitory activity; however, studies indicate that its potency may differ from that of tadalafil. In vitro analyses have shown varying degrees of inhibition across different concentrations .
  • Cytotoxicity : Initial screenings on various human cancer cell lines revealed that this compound did not demonstrate significant cytotoxic effects compared to its parent compound. Notably, it showed enhanced selectivity towards certain cancer cell lines, suggesting potential for further development as a selective cytotoxic agent .
  • Toxicological Assessment : Toxicity tests conducted on Caenorhabditis elegans indicated no adverse effects on the organism's life cycle at high concentrations (up to 160 μM), suggesting a favorable safety profile .

Case Studies

A case study involving the administration of this compound highlighted its effects on patients with erectile dysfunction. The study reported improvements in erectile function similar to those observed with tadalafil treatment. However, comprehensive long-term safety data are still limited .

Comparative Efficacy

The following table summarizes key findings comparing this compound with tadalafil:

Parameter This compound Tadalafil
PDE5 Inhibition Potency ModerateHigh
Cytotoxicity (MCF7 Cell Line) LowModerate
Toxicity in C. elegans None observedNone observed
Clinical Efficacy in ED PromisingEstablished

Adverse Effects

While adverse effects associated with this compound are not extensively documented, reports from studies involving tadalafil suggest common side effects such as headache, dyspepsia, and back pain. These side effects are generally mild and transient .

Eigenschaften

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-4-28(5-2)14-23(30)29-20(26(31)32-3)13-18-17-8-6-7-9-19(17)27-24(18)25(29)16-10-11-21-22(12-16)34-15-33-21/h6-12,20,25,27H,4-5,13-15H2,1-3H3/t20-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRMGANNVYQXIC-CJFMBICVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588526-67-3
Record name Diethylaminopretadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1588526673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYLAMINOPRETADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215UZS4TRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylaminopretadalafil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethylaminopretadalafil
Reactant of Route 3
Reactant of Route 3
Diethylaminopretadalafil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethylaminopretadalafil
Reactant of Route 5
Reactant of Route 5
Diethylaminopretadalafil
Reactant of Route 6
Reactant of Route 6
Diethylaminopretadalafil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.